molecular formula C16H18N6O2 B2429675 (E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide CAS No. 1396889-80-7

(E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide

Cat. No. B2429675
M. Wt: 326.36
InChI Key: LESZWYFUEWXKLU-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide is a compound that has attracted significant attention from researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Antiallergic Activity

Research has shown that certain tetrazole derivatives, similar to the compound , exhibit significant antiallergic properties. For instance, a study developed a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, demonstrating potent antiallergic activity in rat models. One compound from this series was found to be notably more effective than disodium cromoglycate, a known antiallergic agent (Honma et al., 1983). Additionally, another study on similar compounds indicated the necessity of certain structural features for antiallergic activity (Honma et al., 1984).

Synthetic Applications

The compound's structural elements, particularly the tetrazole and pyrrolidine components, have been explored in synthetic chemistry. For instance, a study demonstrated the use of a chiral Cr(III)(salen)Cl complex for enantioselective intramolecular addition reactions involving tertiary enamides, leading to the synthesis of pyrrol-2(3H)-one derivatives (Yang et al., 2009). Another research focused on the synthesis of novel heterocyclic compounds with antimicrobial activities, incorporating pyrrolidine-carboxylic acid derivatives (Shah et al., 2019).

Enantioselective Synthesis

The enantioselective synthesis involving compounds similar to (E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide has been investigated. For example, a study reported the use of pyrrolidine enamine in the synthesis of aminooxy carbonyl compounds, achieving high yields and complete enantioselectivity (Momiyama et al., 2004).

properties

IUPAC Name

(E)-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-2-5-14(23)17-12-6-8-13(9-7-12)22-19-15(18-20-22)16(24)21-10-3-4-11-21/h2,5-9H,3-4,10-11H2,1H3,(H,17,23)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESZWYFUEWXKLU-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)but-2-enamide

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